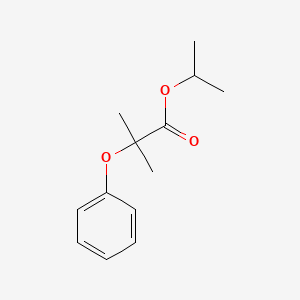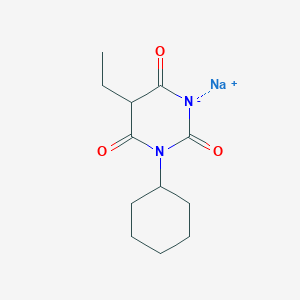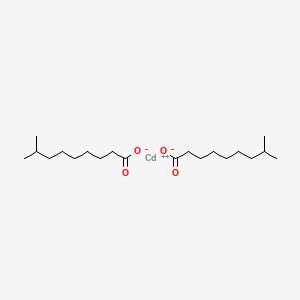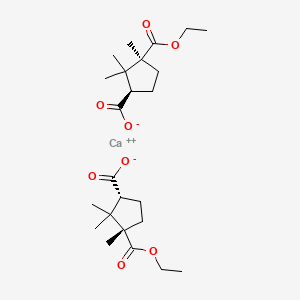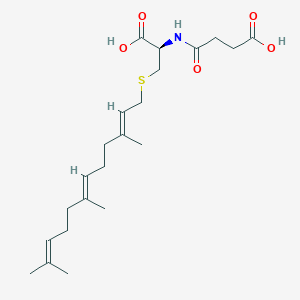
Tetrafluorodioxodivanadium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrafluorodioxodivanadium is a chemical compound with the molecular formula F4O2V2. It is a vanadium-based compound that contains two vanadium atoms, four fluorine atoms, and two oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrafluorodioxodivanadium typically involves the reaction of vanadium pentoxide (V2O5) with hydrogen fluoride (HF) under controlled conditions. The reaction is carried out in a fluorine-resistant reactor at elevated temperatures to ensure complete fluorination of the vanadium oxide. The general reaction can be represented as:
V2O5+4HF→V2O2F4+2H2O
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to handle the corrosive nature of hydrogen fluoride and to maintain the required reaction conditions. The product is then purified through distillation or crystallization techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrafluorodioxodivanadium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states of vanadium.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and chlorine (Cl2) under high-temperature conditions.
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine (Br2) or iodine (I2).
Major Products Formed
Oxidation: Higher oxidation state vanadium compounds such as vanadium hexafluoride (VF6).
Reduction: Lower oxidation state vanadium compounds such as vanadium trifluoride (VF3).
Substitution: Compounds with substituted halogens or functional groups.
Wissenschaftliche Forschungsanwendungen
Tetrafluorodioxodivanadium has several applications in scientific research, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions due to its unique reactivity.
Biology: Investigated for its potential role in biological systems and enzyme mimetics.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of advanced materials, including high-performance ceramics and fluorinated polymers
Wirkmechanismus
The mechanism of action of tetrafluorodioxodivanadium involves its interaction with molecular targets and pathways within a system. It can act as a catalyst by facilitating electron transfer reactions, thereby accelerating chemical processes. In biological systems, it may interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanadium Pentoxide (V2O5): A common vanadium compound used in various industrial processes.
Vanadium Trifluoride (VF3): A lower oxidation state vanadium compound with different reactivity.
Vanadium Hexafluoride (VF6): A higher oxidation state vanadium compound with distinct chemical properties.
Uniqueness
Tetrafluorodioxodivanadium is unique due to its specific combination of fluorine and oxygen atoms, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
71965-21-4 |
|---|---|
Molekularformel |
F4H4O2V2 |
Molekulargewicht |
213.907 g/mol |
IUPAC-Name |
oxovanadium;tetrahydrofluoride |
InChI |
InChI=1S/4FH.2O.2V/h4*1H;;;; |
InChI-Schlüssel |
JUVWSFAJBCFVBK-UHFFFAOYSA-N |
Kanonische SMILES |
O=[V].O=[V].F.F.F.F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


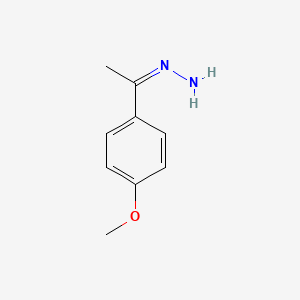
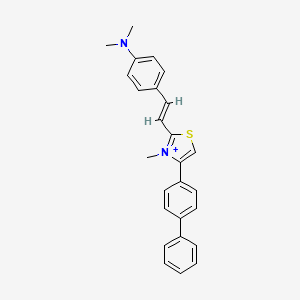
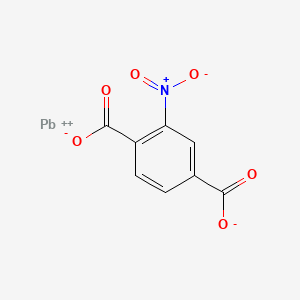
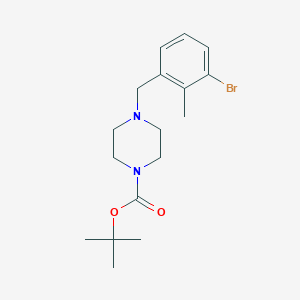
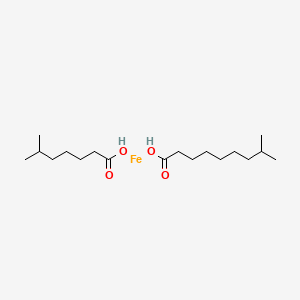

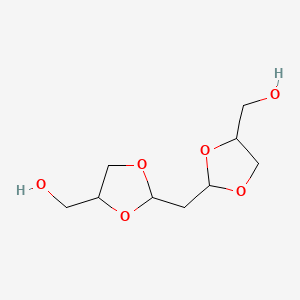
![acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury](/img/structure/B12646058.png)

